
6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.67 g/mol. It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride typically involves the esterification of 6-Methyl-2-pyridineacetic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include dilute hydrochloric acid or sodium hydroxide, with the reaction typically carried out under reflux conditions.
Substitution: Reagents such as alkyl halides or amines can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: The major products are 6-Methyl-2-pyridineacetic acid and ethanol.
Substitution: The products depend on the nucleophile used but can include various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets to exert its effects . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2-pyridineacetic acid: The parent acid form of the ester.
2-Pyridineacetic acid ethyl ester: A similar ester without the methyl group on the pyridine ring.
6-Methyl-2-pyridineacetic acid methyl ester: A similar ester with a methyl group instead of an ethyl group.
Uniqueness
6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride is unique due to its specific structural features, such as the presence of both a methyl group on the pyridine ring and an ethyl ester group.
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
ethyl 2-(6-methylpyridin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)7-9-6-4-5-8(2)11-9;/h4-6H,3,7H2,1-2H3;1H |
InChI-Schlüssel |
VPTCMBGKZXFVFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC=CC(=N1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


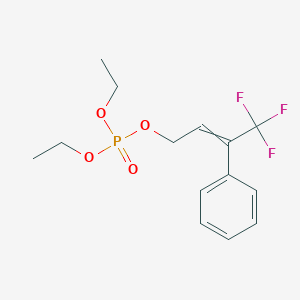

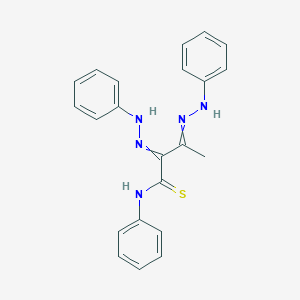
![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)
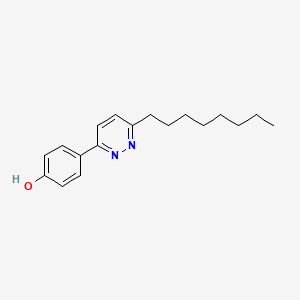

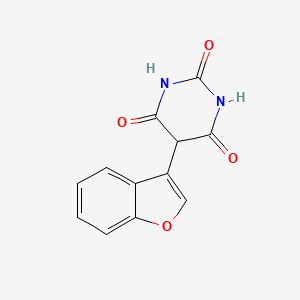
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)

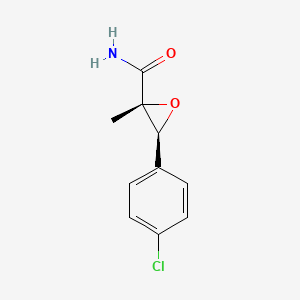
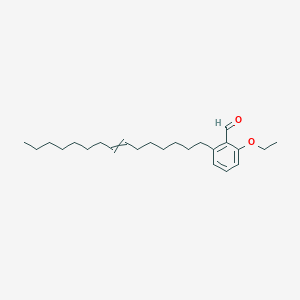
![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)
